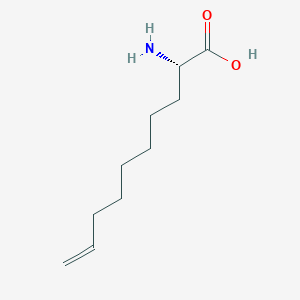

(2S)-2-Amino-9-decenoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-aminodec-9-enoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO2/c1-2-3-4-5-6-7-8-9(11)10(12)13/h2,9H,1,3-8,11H2,(H,12,13)/t9-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDHWDJVNBSJHRY-VIFPVBQESA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCCCCCCC(C(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=CCCCCCC[C@@H](C(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to (2S)-2-Amino-9-decenoic Acid: Properties, Structure, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2S)-2-Amino-9-decenoic acid is a chiral, unsaturated amino acid that holds potential interest for researchers in medicinal chemistry and drug development. Its unique structure, combining a terminal double bond with a chiral amino acid moiety, presents intriguing possibilities for its use as a building block in peptide synthesis, as a scaffold for novel therapeutics, or as a biologically active molecule in its own right. This guide provides a comprehensive overview of the known chemical properties and structure of this compound, alongside a discussion of its potential synthesis, biological relevance, and applications in drug discovery. It is important to note that this compound is not extensively characterized in publicly available literature; therefore, some sections of this guide will draw upon established principles of organic chemistry and the known properties of structurally related molecules to provide a predictive and insightful analysis.

Core Chemical Properties and Structure

This compound, also known as L-2-amino-9-decenoic acid, is a non-proteinogenic amino acid. Its structure features a ten-carbon aliphatic chain with a terminal vinyl group and a chiral center at the alpha-carbon, possessing the (S)-configuration.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 115042-85-8 | [1] |

| Molecular Formula | C₁₀H₁₉NO₂ | [1] |

| Molecular Weight | 185.27 g/mol | [1] |

| SMILES Code | C=CCCCCCC--INVALID-LINK--C(O)=O | [1] |

| IUPAC Name | (2S)-2-aminodec-9-enoic acid | N/A |

| Physical State | Predicted to be a solid at room temperature | N/A |

| Solubility | Predicted to have low solubility in water and higher solubility in organic solvents | N/A |

| pKa (Carboxylic Acid) | Predicted to be around 2-3 | N/A |

| pKa (Amine) | Predicted to be around 9-10 | N/A |

Note: Some physical properties are predicted based on the general characteristics of amino acids and long-chain fatty acids due to the limited availability of experimental data for this specific compound.

Structural Elucidation

The structure of this compound is characterized by a long, flexible hydrocarbon tail and a polar amino acid head. The terminal double bond provides a site for further chemical modification, such as through olefin metathesis, hydrogenation, or addition reactions. The stereochemistry at the C-2 position is crucial for its potential biological activity and its incorporation into peptides.

Figure 1: 2D Structure of this compound.

Spectroscopic Characterization (Predicted)

Table 2: Predicted Spectroscopic Data for this compound

| Technique | Predicted Key Features |

| ¹H NMR | - Vinyl protons: ~4.9-5.8 ppm (multiplet, 3H) - Alpha-proton (CH-NH₂): ~3.5-4.0 ppm (triplet or quartet, 1H) - Methylene protons adjacent to the double bond: ~2.0 ppm (quartet, 2H) - Aliphatic methylene protons: ~1.2-1.6 ppm (broad multiplet) - Amine and Carboxylic acid protons: Broad signals, chemical shift dependent on solvent and concentration |

| ¹³C NMR | - Carbonyl carbon: ~175-180 ppm - Vinyl carbons: ~114 ppm (=CH₂) and ~139 ppm (-CH=) - Alpha-carbon: ~55-60 ppm - Aliphatic carbons: ~25-35 ppm |

| IR Spectroscopy | - O-H stretch (carboxylic acid): Broad, ~2500-3300 cm⁻¹ - N-H stretch (amine): ~3300-3500 cm⁻¹ - C=O stretch (carboxylic acid): ~1700-1725 cm⁻¹ - C=C stretch (alkene): ~1640 cm⁻¹ - N-H bend (amine): ~1500-1600 cm⁻¹ |

| Mass Spectrometry | - Molecular Ion (M⁺): m/z = 185.1416 (for C₁₀H₁₉NO₂) - Common Fragmentation Patterns: Loss of H₂O (M-18), loss of COOH (M-45), and cleavage of the aliphatic chain. |

These predictions can serve as a guide for researchers in the analysis of this molecule.

Synthesis Strategies

The synthesis of a chiral, non-proteinogenic amino acid like this compound requires stereocontrolled methods. Several general strategies for the asymmetric synthesis of amino acids can be adapted for this target molecule.[2]

Proposed Synthetic Pathway: Asymmetric Alkylation of a Glycine Equivalent

A plausible approach involves the asymmetric alkylation of a chiral glycine enolate equivalent. This method establishes the stereocenter at the alpha-carbon while introducing the unsaturated side chain.

References

An In-Depth Technical Guide to the Isolation of (2S)-2-Amino-9-decenoic Acid

A Framework for the Discovery and Purification of Novel Non-Proteinogenic Amino Acids from Fungal Fermentations

Authored by a Senior Application Scientist

Disclaimer: To date, the non-proteinogenic amino acid (2S)-2-Amino-9-decenoic acid has not been documented as a naturally occurring metabolite from a specific biological source in publicly available scientific literature. This guide, therefore, presents a robust, hypothetical framework for its isolation and purification, predicated on its potential discovery in a fungal fermentation broth. The principles and methodologies detailed herein are grounded in established biochemical separation techniques and are broadly applicable to the isolation of novel, amphipathic amino acids from complex biological matrices.

Introduction: The Untapped Potential of Fungal Metabolomes

Fungi represent a vast and largely unexplored reservoir of chemical diversity. Their metabolic machinery is adept at producing a wide array of secondary metabolites, including a multitude of non-proteinogenic amino acids with unique structural features and potent biological activities. These specialized amino acids are often key components of larger bioactive molecules or may exhibit standalone therapeutic properties.

This compound is an intriguing molecule, combining the functionalities of an α-amino acid with a long, unsaturated aliphatic chain. This amphipathic nature suggests potential roles in membrane interactions, signaling, or as a precursor to more complex natural products. While its natural origin remains elusive, the pursuit of such novel compounds from sources like fungal fermentations is a critical endeavor in drug discovery and biotechnology.

This technical guide provides a comprehensive, step-by-step methodology for the isolation and purification of this compound from a hypothetical fungal fermentation broth. The experimental choices are rationalized based on the predicted physicochemical properties of the target molecule, offering a validated workflow for researchers embarking on the discovery of similar novel metabolites.

Predicted Physicochemical Properties of this compound

A successful isolation strategy is contingent on a thorough understanding of the target molecule's properties. Based on its structure, we can predict the following characteristics for this compound:

| Property | Predicted Characteristic | Rationale |

| Molecular Formula | C10H19NO2[1] | Derived from the chemical structure. |

| Molecular Weight | 185.27 g/mol [1] | Calculated from the molecular formula. |

| Amphipathic Nature | Pronounced | Possesses a polar, hydrophilic α-amino acid head group and a nonpolar, hydrophobic C10 unsaturated aliphatic tail. |

| Solubility | Sparingly soluble in water, soluble in polar organic solvents and aqueous alcohol mixtures.[2][3][4][5] | The long hydrocarbon chain will limit aqueous solubility, while the polar head group will prevent dissolution in nonpolar organic solvents.[2][3][4][5] |

| Charge at Neutral pH | Zwitterionic[4][6] | The amino group will be protonated (-NH3+) and the carboxyl group will be deprotonated (-COO-), resulting in a net neutral charge.[4][6] |

| Isoelectric Point (pI) | Estimated to be slightly below neutral (pH 5.5-6.5) | Similar to other aliphatic amino acids. This is the pH at which the net charge is zero. |

| Stability | Potentially susceptible to oxidation | The terminal double bond in the decenoic acid chain can be a site for oxidation.[7] |

A Hypothetical Isolation and Purification Workflow

The following detailed protocol outlines a robust strategy for the isolation of this compound from a fungal fermentation broth.

References

An In-Depth Technical Guide to the Biosynthesis of (2S)-2-Amino-9-decenoic Acid

Foreword: Unraveling the Molecular Blueprint of a Novel Amino Acid

To the dedicated researchers, pioneering scientists, and innovators in drug development, this guide serves as a comprehensive exploration into the biosynthetic origins of (2S)-2-Amino-9-decenoic acid. This non-proteinogenic amino acid, with its unique unsaturated fatty acid side chain, presents a fascinating subject for both fundamental biochemical inquiry and potential therapeutic application. While its definitive biosynthetic pathway is not yet fully elucidated in the scientific literature, this document provides a robust theoretical framework and a detailed experimental roadmap to uncover its molecular genesis. By integrating established principles of fatty acid and amino acid metabolism, we will construct a putative pathway and delineate the rigorous methodologies required for its validation. This guide is designed not as a static protocol, but as a dynamic blueprint for discovery.

Introduction to this compound: A Molecule of Interest

This compound is a chiral amino acid characterized by a ten-carbon aliphatic chain with a terminal double bond between carbons 9 and 10. Its structure suggests a hybrid metabolism, drawing from both fatty acid and amino acid biosynthetic machinery. Natural occurrences of the related 9-decenoic acid have been reported in various natural sources, including dairy products like cheese and mutton, as well as in fermented beverages such as wine and beer[1][2]. The presence of the amino group at the alpha-carbon in the (S)-configuration is characteristic of amino acids incorporated into proteins, suggesting a potential for enzymatic recognition and specific biological activity. Understanding its biosynthesis is the first step towards harnessing its potential for novel drug design and biotechnological applications.

A Putative Biosynthetic Pathway: A Synthesis of Fatty Acid and Amino Acid Metabolism

Based on fundamental biochemical principles, the biosynthesis of this compound can be logically divided into two major phases: the formation of the C10 unsaturated fatty acid backbone and the subsequent introduction of the alpha-amino group.

Phase 1: Synthesis of the 9-Decenoyl Moiety

The initial steps likely mirror the de novo synthesis of fatty acids, followed by a crucial desaturation event.

-

Activation of a Precursor: The pathway likely initiates with the activation of decanoic acid to its coenzyme A thioester, decanoyl-CoA. This reaction is catalyzed by a medium-chain acyl-CoA synthetase (ACS) in an ATP-dependent manner[3].

-

Desaturation: The key step in forming the unsaturated tail is the introduction of a double bond at the C-9 position of decanoyl-CoA, yielding 9-decenoyl-CoA. This oxidation reaction is typically catalyzed by an acyl-CoA Δ9-desaturase, requiring molecular oxygen and an electron transport system[3]. It is important to note that many known Δ9-desaturases exhibit a preference for longer-chain fatty acyl-CoAs (C16-C18), making the identification of an enzyme active on a C10 substrate a critical area of investigation[3].

Phase 2: Amination of the α-Carbon

Once 9-decenoyl-CoA is synthesized, the introduction of the amino group at the C-2 position can be hypothesized to occur through one of several established biochemical routes for α-amino acid synthesis.

-

Pathway A: Reductive Amination of a 2-Oxo Acid Intermediate:

-

Thioester Cleavage and Oxidation: 9-decenoyl-CoA could be converted to 2-oxo-9-decenoic acid. This could potentially occur through a modified β-oxidation-like step or via the action of an acyl-CoA oxidase.

-

Reductive Amination: The resulting α-keto acid, 2-oxo-9-decenoic acid, would then undergo reductive amination, catalyzed by a specific amino acid dehydrogenase or a transaminase (aminotransferase)[4]. A dehydrogenase would utilize ammonia and a reducing equivalent (NADH or NADPH), while a transaminase would use a donor amino acid, such as glutamate or alanine[5][6].

-

-

Pathway B: Direct Amination via an L-Amino Acid Oxidase/Deaminase in Reverse: While less common for synthesis, some L-amino acid oxidases or deaminases, which catalyze the deamination of L-amino acids to their corresponding α-keto acids, could potentially operate in reverse under specific cellular conditions to introduce an amino group[7].

The following diagram illustrates the proposed overarching biosynthetic pathway, highlighting the key enzymatic steps and intermediates.

References

- 1. 9-DECENOIC ACID | 14436-32-9 [chemicalbook.com]

- 2. Cas 14436-32-9,9-DECENOIC ACID | lookchem [lookchem.com]

- 3. benchchem.com [benchchem.com]

- 4. Enzymes of 2-oxo acid degradation and biosynthesis in cell-free extracts of mixed rumen micro-organisms - PMC [pmc.ncbi.nlm.nih.gov]

- 5. bio.libretexts.org [bio.libretexts.org]

- 6. is.muni.cz [is.muni.cz]

- 7. Advances in Enzymatic Synthesis of D-Amino Acids [mdpi.com]

A Technical Guide to the Spectroscopic Characterization of (2S)-2-Amino-9-decenoic Acid

This document provides a detailed technical guide for researchers, scientists, and drug development professionals on the spectroscopic characterization of (2S)-2-Amino-9-decenoic acid. As a non-proteinogenic amino acid with a terminal alkene, this molecule presents unique structural features that are critical to confirm for applications in peptide synthesis, metabolic studies, and materials science. This guide will delve into the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, explaining the rationale behind spectral interpretation and providing robust protocols for data acquisition.

Molecular Structure and Analytical Rationale

This compound is a chiral unsaturated amino acid. Its structure comprises a ten-carbon aliphatic chain with a terminal vinyl group, an amine group at the alpha-position (C2), and a carboxylic acid group. The stereochemistry at the alpha-carbon is specified as (S), analogous to natural L-amino acids.

Accurate structural elucidation is paramount. NMR spectroscopy provides a detailed map of the carbon-hydrogen framework, IR spectroscopy confirms the presence of key functional groups, and mass spectrometry determines the molecular weight and fragmentation pattern, which together provide unambiguous identification.

Caption: Figure 1. Chemical Structure of this compound

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise structure of organic molecules in solution. For this compound, both ¹H and ¹³C NMR will provide critical information.

Predicted ¹H NMR Spectrum

The proton NMR spectrum will show distinct signals for each unique proton environment. The chemical shifts are influenced by adjacent functional groups, with electronegative atoms like oxygen and nitrogen causing a downfield shift (higher ppm).[1]

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

| H-1 (COOH) | 10.0 - 12.0 | Broad Singlet (br s) | 1H |

| H-2 (α-CH) | 3.5 - 3.8 | Triplet (t) | 1H |

| H-3 (β-CH₂) | 1.6 - 1.8 | Multiplet (m) | 2H |

| H-4 to H-7 (-CH₂-)₄ | 1.2 - 1.4 | Multiplet (m) | 8H |

| H-8 (-CH₂-) | 2.0 - 2.2 | Quartet (q) | 2H |

| H-9 (=CH-) | 5.7 - 5.9 | Multiplet (m) | 1H |

| H-10 (=CH₂) | 4.9 - 5.1 | Multiplet (m) | 2H |

| -NH₂ | 7.5 - 8.5 (in DMSO-d₆) | Broad Singlet (br s) | 2H |

Causality Behind Predictions:

-

H-1 (COOH): The carboxylic acid proton is highly deshielded and often exchanges with solvent, resulting in a broad signal far downfield.[2]

-

H-2 (α-CH): This proton is adjacent to both the amine and carbonyl groups, shifting it downfield. It will appear as a triplet due to coupling with the two H-3 protons.[3]

-

H-8 (-CH₂-): These allylic protons are adjacent to the double bond, causing a downfield shift compared to other methylene groups in the chain.

-

H-9 & H-10 (Vinyl Protons): Protons on sp² hybridized carbons appear in the characteristic alkene region (4.5-6.5 ppm).[2] The complex splitting pattern arises from geminal (between the two H-10 protons) and vicinal (with H-9) coupling.

-

-NH₂: The amine protons are exchangeable and their chemical shift is highly dependent on the solvent and concentration. In an aprotic solvent like DMSO-d₆, they are observable as a broad peak.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will confirm the carbon backbone, including the presence of the carbonyl and alkene carbons.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-1 (COOH) | 170 - 175 |

| C-2 (α-CH) | 55 - 60 |

| C-3 (β-CH₂) | 30 - 35 |

| C-4 to C-7 (-CH₂-)₄ | 25 - 30 |

| C-8 (-CH₂-) | 33 - 35 |

| C-9 (=CH-) | 138 - 140 |

| C-10 (=CH₂) | 114 - 116 |

Causality Behind Predictions:

-

C-1 (COOH): Carbonyl carbons are significantly deshielded and appear at the far downfield end of the spectrum.[4]

-

C-2 (α-CH): The direct attachment to the nitrogen atom causes a significant downfield shift.

-

C-9 & C-10 (Alkene Carbons): These sp² carbons are found in the typical 110-140 ppm range.[4] The terminal C-10 is expected to be more upfield than the internal C-9.

Experimental Protocol: NMR Data Acquisition

A self-validating protocol ensures reproducibility and accuracy.

-

Sample Preparation:

-

Weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O with a pH adjustment to ensure solubility). Rationale: DMSO-d₆ is often preferred as it allows for the observation of exchangeable N-H and O-H protons, which would be replaced by deuterium in D₂O.

-

Add a small amount of an internal standard, such as Tetramethylsilane (TMS), for referencing the chemical shifts to 0.00 ppm.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

-

Instrument Setup (400 MHz Spectrometer):

-

Insert the sample into the spectrometer and allow it to equilibrate to the probe temperature (typically 298 K).

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity, ensuring sharp, symmetrical peaks.

-

-

¹H NMR Acquisition:

-

Acquire a standard one-pulse proton spectrum.

-

Use a 90° pulse angle and a relaxation delay of at least 5 seconds to ensure quantitative integration.

-

Collect a sufficient number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum. This removes C-H coupling, simplifying the spectrum to single lines for each unique carbon.

-

A larger number of scans will be required due to the lower natural abundance of ¹³C.

-

-

Data Processing:

-

Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID).

-

Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

-

Integrate the ¹H signals and measure the chemical shifts for all peaks in both spectra.

-

Caption: Figure 2. NMR Analysis Workflow

Infrared (IR) Spectroscopy

IR spectroscopy is ideal for identifying the key functional groups within the molecule, as different bond types absorb infrared radiation at characteristic frequencies.[5]

Predicted IR Absorption Bands

The spectrum of this compound is expected to show characteristic absorptions for an amino acid with a terminal alkene.

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Expected Intensity |

| 3100 - 3000 | =C-H Stretch | Alkene | Medium |

| 3000 - 2500 | O-H Stretch | Carboxylic Acid | Broad, Strong |

| 2980 - 2850 | C-H Stretch | Alkane | Strong |

| ~2100 | N-H Stretch (Zwitterion) | Ammonium (NH₃⁺) | Broad, Medium |

| 1710 - 1700 | C=O Stretch | Carboxylic Acid | Strong, Sharp |

| 1645 - 1635 | C=C Stretch | Alkene | Medium |

| 1630 - 1550 | N-H Bend | Amine / Ammonium | Medium |

| 1420 - 1380 | O-H Bend | Carboxylic Acid | Medium |

| 990 & 910 | =C-H Bend (Out-of-plane) | Terminal Alkene | Strong |

Causality Behind Predictions:

-

Zwitterionic Form: In the solid state, amino acids typically exist as zwitterions (H₃N⁺-CHR-COO⁻). This results in a broad absorption for the N-H stretch of the ammonium group around 2100 cm⁻¹ and a strong carboxylate (COO⁻) stretch instead of a standard carbonyl (C=O) stretch. However, the data presented assumes a non-zwitterionic form for clarity, which would be observed in a non-polar solvent or the gas phase.[6]

-

Carboxylic Acid O-H: This is one of the most recognizable IR bands, appearing as a very broad signal due to hydrogen bonding.[7]

-

Alkene Stretches: The =C-H stretch appears at a slightly higher frequency (>3000 cm⁻¹) than the alkane C-H stretch (<3000 cm⁻¹), which is a key diagnostic feature.[5]

-

Alkene Bends: The strong absorptions around 990 and 910 cm⁻¹ are highly characteristic of a mono-substituted (terminal) alkene and provide definitive evidence for this group.[7]

Experimental Protocol: ATR-FTIR Spectroscopy

Attenuated Total Reflectance (ATR) is a modern, convenient method that requires minimal sample preparation.

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a suitable solvent (e.g., isopropanol) and running a background scan. The background spectrum is a measurement of ambient conditions (air) and is automatically subtracted from the sample spectrum.

-

Sample Application: Place a small amount of the solid this compound powder directly onto the ATR crystal.

-

Data Acquisition:

-

Lower the instrument's pressure arm to ensure firm contact between the sample and the crystal.

-

Initiate the scan. The instrument will co-add multiple scans (e.g., 32) to improve the signal-to-noise ratio.

-

-

Data Analysis: The resulting spectrum of % Transmittance vs. Wavenumber (cm⁻¹) is analyzed by identifying the key absorption bands and comparing them to known correlation tables.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and, through fragmentation analysis, valuable structural information. Electrospray Ionization (ESI) is a soft ionization technique well-suited for polar molecules like amino acids.

Molecular Formula: C₁₀H₁₉NO₂ Monoisotopic Mass: 185.1416 Da

Predicted ESI-MS Fragmentation

In positive ion mode ESI-MS, the molecule will be observed as the protonated molecular ion [M+H]⁺ at m/z 186.1494. Tandem MS (MS/MS) of this ion will induce fragmentation.

| Predicted m/z | Proposed Fragment | Neutral Loss |

| 169.1545 | [M+H - NH₃]⁺ | Ammonia (17 Da) |

| 168.1223 | [M+H - H₂O]⁺ | Water (18 Da) |

| 140.1277 | [M+H - HCOOH]⁺ | Formic Acid (46 Da) |

| 84.0808 | [C₅H₁₀N]⁺ | Immonium ion from cleavage |

| 74.0600 | [C₃H₈NO]⁺ | Cleavage at α-β bond |

Causality Behind Predictions:

-

Common Amino Acid Losses: The most characteristic fragmentations for protonated amino acids are the neutral losses of water (from the carboxyl group) and ammonia (from the amine group).[8] The loss of formic acid (or H₂O + CO) is also very common.[9]

-

Immonium Ion: A key fragment for many amino acids is the immonium ion, [H₂N=CHR]⁺. For this molecule, this would involve cleavage of the side chain, but a more likely scenario is the formation of a related fragment at m/z 84, which is characteristic of amino acids like leucine and isoleucine with aliphatic side chains.

-

Alkyl Chain Fragmentation: The long aliphatic chain can undergo fragmentation, leading to a series of peaks separated by 14 Da (-CH₂-), though this is more common in electron ionization (EI) than ESI.[10]

Caption: Figure 3. Predicted ESI-MS/MS Fragmentation Pathway

Experimental Protocol: LC-MS (ESI)

Liquid Chromatography-Mass Spectrometry (LC-MS) is the preferred method for analyzing non-volatile, polar compounds.

-

Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent mixture, such as 50:50 water:acetonitrile with 0.1% formic acid. Rationale: The acid aids in protonation for positive ion mode ESI.

-

LC Separation (Optional but Recommended):

-

Inject the sample onto a reverse-phase C18 column.

-

Run a gradient elution from high aqueous content to high organic content to elute the compound and separate it from any impurities.

-

-

MS Detection (ESI-Q-TOF):

-

The eluent from the LC is directed into the ESI source.

-

Set the mass spectrometer to scan in positive ion mode over a relevant m/z range (e.g., 50-300 Da).

-

Key ESI parameters to optimize include capillary voltage, nebulizer gas pressure, and drying gas temperature and flow rate.

-

-

MS/MS Analysis:

-

Perform a second run using a data-dependent acquisition mode. The instrument will automatically select the most intense ion from a survey scan (i.e., the [M+H]⁺ ion at m/z 186.15) and subject it to collision-induced dissociation (CID) in the collision cell to generate a fragment ion spectrum.

-

Conclusion

The combination of NMR, IR, and MS provides a comprehensive and self-validating toolkit for the structural confirmation of this compound. ¹H and ¹³C NMR will confirm the carbon-hydrogen framework and connectivity. IR spectroscopy will verify the presence of the critical carboxylic acid, amine, and terminal alkene functional groups. High-resolution mass spectrometry will confirm the elemental composition and provide structural details through characteristic fragmentation patterns. This multi-faceted analytical approach ensures the identity, purity, and structural integrity of the molecule for its intended scientific applications.

References

- 1. m.youtube.com [m.youtube.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]

- 4. Decanoic acid(334-48-5) 13C NMR spectrum [chemicalbook.com]

- 5. uanlch.vscht.cz [uanlch.vscht.cz]

- 6. rodgersgroup.wayne.edu [rodgersgroup.wayne.edu]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Revisiting Fragmentation Reactions of Protonated α-Amino Acids by High-Resolution Electrospray Ionization Tandem Mass Spectrometry with Collision-Induced Dissociation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Amino acids [medizin.uni-muenster.de]

- 10. chem.libretexts.org [chem.libretexts.org]

A Technical Guide to (2S)-2-Amino-9-decenoic Acid: A Versatile Building Block for Novel Bioconjugation and Peptide Engineering

Abstract

Unnatural amino acids (UAAs) represent a cornerstone of modern chemical biology and drug discovery, enabling the synthesis of peptides and proteins with novel functions and enhanced therapeutic properties. Among these, amino acids bearing terminal alkene functionalities are of particular interest due to their ability to participate in a wide range of bioorthogonal chemical reactions. This technical guide provides a comprehensive overview of (2S)-2-Amino-9-decenoic acid, a UAA featuring a C10 side chain with a terminal double bond. We will detail its physicochemical properties, propose a robust synthetic methodology based on olefin cross-metathesis, and explore its potential applications in site-specific protein modification, peptide macrocyclization, and the development of advanced therapeutic conjugates. This document is intended for researchers, chemists, and drug development professionals seeking to leverage the unique chemical reactivity of this versatile building block.

Introduction: The Significance of Terminal Alkene-Containing Amino Acids

The 20 canonical amino acids that constitute the building blocks of natural proteins offer a remarkable, yet finite, chemical diversity. The ability to move beyond this natural set by incorporating unnatural amino acids (UAAs) into proteins has revolutionized the fields of protein engineering and pharmaceutical development.[1][2] UAAs with bioorthogonal functional groups—handles that are inert to biological systems but can be selectively reacted with an external probe—are especially powerful tools.

This compound belongs to a valuable class of UAAs characterized by a terminal olefin on an aliphatic side chain. This terminal alkene is a versatile functional group for several reasons:

-

Bioorthogonality: The C=C double bond is generally stable and non-reactive under physiological conditions, making it an ideal handle for selective chemical modification in complex biological environments.[3]

-

Versatile Reactivity: It serves as a substrate for a variety of powerful and selective chemical transformations, including thiol-ene coupling, tetrazine ligation, and, notably, olefin metathesis.[3]

-

Structural Diversity: The long aliphatic chain provides hydrophobicity, while the terminal alkene offers a specific point for conjugation, enabling the construction of unique molecular architectures such as stapled peptides and antibody-drug conjugates.

This guide focuses specifically on the (S)-enantiomer of 2-amino-9-decenoic acid, highlighting its potential as a strategic component in the design of next-generation biologics and peptide therapeutics.

Physicochemical Properties

A clear understanding of the fundamental properties of this compound is essential for its effective use in synthesis and bioconjugation.

| Property | Value | Source |

| IUPAC Name | This compound | - |

| CAS Number | 115042-85-8 | --INVALID-LINK-- |

| Molecular Formula | C₁₀H₁₉NO₂ | Calculated |

| Molecular Weight | 185.26 g/mol | Calculated |

| Structure |  | - |

Synthesis via Olefin Cross-Metathesis

While various methods for UAA synthesis exist, olefin cross-metathesis has emerged as a particularly powerful strategy for carbon-carbon bond formation due to the high functional group tolerance of modern ruthenium-based catalysts.[1][4] A robust and efficient synthesis of this compound can be achieved by the cross-metathesis of a protected allylglycine derivative with 1-octene.

The causality behind this strategic choice lies in the commercial availability of the starting materials and the predictable reactivity of the Grubbs-type catalysts, which selectively form the desired cross-product while minimizing homodimerization, especially when one olefin partner (ethylene, formed as a byproduct from 1-octene) is a gas that can be removed from the reaction.

Proposed Synthetic Workflow

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol (Proposed)

This protocol is a representative methodology based on established procedures for olefin cross-metathesis in amino acid synthesis.[1][5]

Step 1: Synthesis of Boc-L-allylglycine methyl ester

-

To a solution of N-Boc-L-allylglycine (1.0 eq) in a mixture of toluene and methanol (4:1) at 0 °C, add (Trimethylsilyl)diazomethane solution (2.0 M in hexanes, 1.2 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir for 2 hours, or until TLC analysis indicates complete consumption of the starting material.

-

Quench the reaction by adding a few drops of acetic acid.

-

Concentrate the mixture under reduced pressure. The crude product, Boc-L-allylglycine methyl ester, is typically used in the next step without further purification.

Step 2: Cross-Metathesis with 1-Octene

-

Dissolve the crude Boc-L-allylglycine methyl ester (1.0 eq) and 1-octene (3.0 eq) in anhydrous dichloromethane (DCM).

-

Bubble argon through the solution for 15 minutes to degas.

-

Add Grubbs 2nd Generation Catalyst (0.05 eq).

-

Heat the mixture to reflux under an argon atmosphere for 12-18 hours. Monitor the reaction progress by GC-MS or LC-MS.

-

Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.

-

Purify the crude residue by silica gel chromatography to yield the protected methyl ester of the target amino acid.

Step 3: Final Deprotection

-

Dissolve the purified methyl ester (1.0 eq) in a mixture of THF and water (3:1).

-

Add lithium hydroxide (LiOH, 2.0 eq) and stir at room temperature for 4 hours to saponify the ester.

-

Acidify the mixture to pH ~2 with 1 M HCl. Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate to yield the N-Boc protected acid.

-

Dissolve the residue in DCM and add trifluoroacetic acid (TFA, 10 eq).

-

Stir at room temperature for 2 hours to remove the Boc protecting group.

-

Concentrate the solution under reduced pressure and co-evaporate with toluene to remove residual TFA. The final product, this compound, can be purified by recrystallization or ion-exchange chromatography.

Applications in Research and Drug Development

The unique structure of this compound makes it a powerful tool for creating novel biomolecules. The terminal alkene provides a key handle for post-synthetic modification of peptides and proteins.

Site-Specific Protein Modification

The genetic incorporation of UAAs into proteins is a well-established technique.[3] By engineering an orthogonal aminoacyl-tRNA synthetase/tRNA pair, this compound can be site-specifically incorporated into a protein of interest in response to a stop codon (e.g., the amber codon UAG).[3] Once incorporated, the terminal alkene is available for a variety of bioorthogonal reactions.

Caption: Workflow for site-specific protein modification.

This "tag-and-modify" strategy allows for the precise attachment of various payloads, including:

-

Fluorescent Probes: For imaging and tracking proteins within living cells.

-

PEG Chains: To improve the pharmacokinetic properties of therapeutic proteins.

-

Small Molecule Drugs: For the construction of antibody-drug conjugates (ADCs).

-

Cross-linking Agents: To study protein-protein interactions.

Peptide Stapling and Macrocyclization

Peptide therapeutics often suffer from poor metabolic stability and low cell permeability due to their linear nature. Macrocyclization can overcome these limitations by constraining the peptide into a bioactive conformation. Ring-closing metathesis (RCM) is a premier method for creating all-carbon staples in peptides.[6] By incorporating two terminal alkene-containing UAAs—such as this compound and L-allylglycine—at specific positions (e.g., i and i+4 or i+7), a covalent bridge can be formed using a Grubbs catalyst, locking the peptide into a stable helical or cyclic conformation.[6][7]

This approach is particularly valuable for stabilizing alpha-helical peptides that mediate critical protein-protein interactions, a class of targets often considered "undruggable" by traditional small molecules.

Conclusion and Future Outlook

This compound is a highly valuable, non-canonical amino acid that provides a gateway to a wealth of advanced bioconjugation and protein engineering applications. Its synthesis via olefin cross-metathesis is straightforward and scalable, utilizing well-established catalytic methods. The terminal alkene handle is both stable under physiological conditions and reactive towards a suite of selective chemical transformations, making it an ideal tool for both in vitro and in vivo applications. As the demand for precisely engineered therapeutic proteins and peptides continues to grow, the utility of versatile building blocks like this compound will undoubtedly expand, enabling the development of novel diagnostics, research tools, and life-saving medicines.

References

- 1. users.ox.ac.uk [users.ox.ac.uk]

- 2. communities.springernature.com [communities.springernature.com]

- 3. Incorporation of Amino Acids with Long-Chain Terminal Olefins into Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Biosynthetic Pathway to Amino Acids with a Terminal Alkyne - ChemistryViews [chemistryviews.org]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. repository.ubn.ru.nl [repository.ubn.ru.nl]

Biological role and significance of (2S)-2-Amino-9-decenoic acid

An In-depth Technical Guide on the Biological Role and Significance of (2S)-2-Amino-9-decenoic Acid

Abstract

This compound is a non-proteinogenic amino acid that has garnered interest within the scientific community for its unique structural features and potential biological activities. This guide provides a comprehensive overview of its physicochemical properties, natural occurrence, and known biological roles. We will delve into its significance as a constituent of the depsipeptide natural product, Petriellin A, and explore its potential as an antifungal agent. Furthermore, this document will outline protocols for its chemical synthesis and biological evaluation, offering valuable insights for researchers, scientists, and professionals in drug development.

Introduction

This compound is an unsaturated aliphatic amino acid characterized by a ten-carbon chain with a terminal double bond and an amino group at the second carbon. As a non-proteinogenic amino acid, it is not incorporated into proteins during ribosomal translation but plays a role as a building block in the non-ribosomal synthesis of certain natural products. Its structural uniqueness, particularly the presence of the terminal alkene, makes it a subject of interest for both synthetic chemists and chemical biologists. The primary known biological significance of this compound stems from its incorporation into the cyclic depsipeptide Petriellin A, which exhibits notable antifungal properties.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Source |

| Molecular Formula | C10H19NO2 | PubChem |

| Molecular Weight | 185.26 g/mol | PubChem |

| IUPAC Name | This compound | PubChem |

| CAS Number | 192725-50-1 | PubChem |

| Appearance | White to off-white solid | N/A |

| Solubility | Soluble in water and polar organic solvents | N/A |

Natural Occurrence and Biosynthesis

The most well-documented natural source of this compound is the fungus Petriella sp. (F-142), from which the cyclic depsipeptide Petriellin A was first isolated. In this context, this compound serves as one of the constituent amino acid residues.

The biosynthesis of non-proteinogenic amino acids like this compound within microorganisms typically involves a series of enzymatic modifications of common metabolic precursors. While the specific biosynthetic pathway for this compound has not been fully elucidated, it is hypothesized to originate from a common fatty acid precursor, likely oleic acid, through a pathway involving desaturation and amination reactions catalyzed by dedicated enzyme systems.

Biological Role and Significance

Component of Petriellin A and Antifungal Activity

The primary biological significance of this compound lies in its role as a structural component of Petriellin A. Petriellin A is a cyclic depsipeptide that has demonstrated potent antifungal activity against a range of human pathogenic fungi, including Candida albicans and Aspergillus fumigatus. The presence of the unsaturated side chain of the this compound residue is thought to be crucial for the biological activity of the parent molecule, likely contributing to its interaction with and disruption of fungal cell membranes.

Potential as a Standalone Antifungal Agent

While most research has focused on Petriellin A, there is growing interest in the biological activity of its constituent amino acids. The unique structural features of this compound, particularly its resemblance to fatty acids, suggest that it may possess intrinsic antifungal properties. Further research is warranted to explore its efficacy as a standalone antifungal agent and to elucidate its mechanism of action.

Experimental Protocols

Chemical Synthesis of this compound

The following is a generalized protocol for the asymmetric synthesis of this compound, a common approach for producing this non-natural amino acid for research purposes.

Step 1: Starting Material Preparation

-

Commercially available (R)-2,3-epoxy-1-propanol is often used as a chiral starting material.

Step 2: Ring Opening

-

The epoxide is opened with a suitable organocuprate reagent, such as the one derived from 6-bromo-1-hexene, to introduce the seven-carbon side chain.

Step 3: Functional Group Manipulation

-

The resulting diol is selectively protected, and the primary alcohol is oxidized to a carboxylic acid.

Step 4: Introduction of the Amino Group

-

The amino group is introduced at the C2 position with the correct stereochemistry, often via a Mitsunobu reaction with a nitrogen nucleophile, followed by deprotection.

Step 5: Final Deprotection and Purification

-

All protecting groups are removed to yield this compound, which is then purified by chromatography.

Caption: A simplified workflow for the chemical synthesis of this compound.

In Vitro Antifungal Susceptibility Testing

To evaluate the antifungal activity of synthesized this compound, a standard broth microdilution assay can be performed.

Step 1: Preparation of Fungal Inoculum

-

A standardized suspension of the test fungus (e.g., Candida albicans) is prepared in a suitable broth medium.

Step 2: Serial Dilution of the Compound

-

A series of twofold dilutions of this compound are prepared in a 96-well microtiter plate.

Step 3: Inoculation and Incubation

-

The fungal inoculum is added to each well, and the plate is incubated at an appropriate temperature for 24-48 hours.

Step 4: Determination of Minimum Inhibitory Concentration (MIC)

-

The MIC is determined as the lowest concentration of the compound that visibly inhibits fungal growth.

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of an antifungal compound.

Future Perspectives

The study of this compound is still in its early stages. Future research should focus on several key areas:

-

Elucidation of the Biosynthetic Pathway: Understanding how this amino acid is produced in nature could open up avenues for its biotechnological production.

-

Mechanism of Action Studies: Investigating the precise molecular targets of this compound and its parent compound, Petriellin A, is crucial for understanding their antifungal effects.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of this compound could lead to the development of more potent and selective antifungal agents.

-

Exploration of Other Biological Activities: It is possible that this unique amino acid possesses other biological activities beyond its antifungal properties, which warrants further investigation.

Conclusion

This compound represents an intriguing non-proteinogenic amino acid with established importance as a constituent of the antifungal depsipeptide Petriellin A. While our understanding of its standalone biological role is still developing, its unique chemical structure and the potent activity of its parent natural product make it a compelling target for further research in the fields of chemical biology and drug discovery. The protocols and information provided in this guide aim to facilitate and inspire future investigations into this promising molecule.

Discovery and history of (2S)-2-Amino-9-decenoic acid

An In-depth Technical Guide to (2S)-2-Amino-9-decenoic acid: Synthesis, Characterization, and Potential Applications

Authored by: Gemini, Senior Application Scientist

Foreword: The Untapped Potential of Lipidic Amino Acids in Drug Discovery

The field of medicinal chemistry is in a constant state of evolution, driven by the need for more specific, potent, and metabolically stable therapeutic agents. Unnatural amino acids (UAAs) have emerged as a cornerstone of modern drug design, offering a vast chemical space beyond the canonical 20 proteinogenic amino acids.[1][] By incorporating UAAs, researchers can introduce novel functionalities into peptides and small molecules, thereby modulating their pharmacological properties.[][3] this compound represents a compelling yet underexplored UAA. Its unique structure, combining a chiral alpha-amino acid with a long aliphatic chain and a terminal alkene, presents a tantalizing scaffold for a new generation of therapeutics and research tools. This guide provides a comprehensive overview of this molecule, from proposed synthetic strategies to its potential biological significance, aimed at inspiring and enabling researchers to harness its capabilities.

Part 1: Introduction to this compound

This compound is a non-proteinogenic amino acid characterized by a ten-carbon backbone with a terminal double bond. As of the writing of this guide, its natural occurrence has not been reported, and its discovery and history are not documented in peer-reviewed literature. Its existence is confirmed by its assignment of CAS Registry Number 115042-85-8.[4] The unique combination of a lipidic side chain and a reactive terminal alkene makes it a highly attractive building block for chemical biology and drug development.

Structural Features and Potential Significance

The key structural features of this compound are:

-

The (S)-alpha-amino acid moiety: This provides the chiral backbone common to natural L-amino acids, allowing for its potential incorporation into peptides by solid-phase or solution-phase synthesis.

-

The nine-carbon aliphatic chain: This lipidic tail can be expected to influence the hydrophobicity of molecules into which it is incorporated, potentially enhancing membrane permeability or interaction with hydrophobic protein pockets.

-

The terminal alkene: This functional group is a versatile handle for a variety of chemical modifications, most notably "click chemistry" reactions such as thiol-ene and tetrazine ligations, enabling bioconjugation, imaging, and the synthesis of complex molecular architectures.

Physicochemical Properties

| Property | Value |

| Molecular Formula | C10H19NO2 |

| Molecular Weight | 185.27 g/mol |

| CAS Number | 115042-85-8[4] |

| Predicted LogP | ~2.5 (Increased lipophilicity compared to shorter-chain amino acids) |

| Predicted pKa (COOH) | ~2.3 |

| Predicted pKa (NH3+) | ~9.5 |

Part 2: Proposed Methodologies for Asymmetric Synthesis

While a definitive, published synthesis for this compound is not currently available, established methods for the asymmetric synthesis of unnatural amino acids can be adapted. Below are two proposed, robust synthetic routes.

Route 1: Asymmetric Alkylation of a Chiral Glycine Enolate Equivalent

This classical approach offers a reliable and well-understood pathway to enantiomerically pure alpha-amino acids. The strategy involves the alkylation of a chiral glycine imine derived from a chiral auxiliary, followed by hydrolysis to release the desired amino acid.

Experimental Protocol

-

Formation of the Chiral Glycine Imine:

-

To a solution of (S)-(-)-2-N-(N'-benzylprolyl)amino benzophenone in toluene, add glycine tert-butyl ester.

-

Heat the mixture to reflux with a Dean-Stark trap to remove water, driving the formation of the corresponding Schiff base.

-

Remove the solvent under reduced pressure to yield the chiral glycine imine.

-

-

Deprotonation and Alkylation:

-

Dissolve the chiral glycine imine in anhydrous THF and cool to -78 °C under an inert atmosphere (e.g., argon).

-

Add a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) dropwise to generate the enolate.

-

After stirring for 30 minutes, add a solution of 8-bromooct-1-ene in anhydrous THF.

-

Allow the reaction to slowly warm to room temperature and stir overnight.

-

-

Hydrolysis and Deprotection:

-

Quench the reaction with saturated aqueous ammonium chloride.

-

Extract the organic layer with ethyl acetate and wash with brine.

-

Concentrate the organic phase and subject the crude product to acidic hydrolysis (e.g., 6M HCl at reflux) to cleave the chiral auxiliary and the tert-butyl ester.

-

Purify the resulting amino acid by ion-exchange chromatography.

-

Workflow Diagram

Caption: Asymmetric alkylation workflow for this compound.

Route 2: Modern Photoredox-Mediated Synthesis

Recent advances in photoredox catalysis offer a powerful and versatile method for the synthesis of unnatural amino acids from readily available alcohol precursors.[1] This approach is characterized by its mild, redox-neutral conditions.

Experimental Protocol

-

Preparation of the Oxalate Ester:

-

To a solution of 9-decen-1-ol in dichloromethane, add oxalyl chloride and a catalytic amount of DMF at 0 °C.

-

Stir the reaction at room temperature for 2 hours.

-

Remove the solvent and excess reagent under reduced pressure to yield the corresponding alkyl oxalate ester.

-

-

Photoredox-Mediated Radical Addition:

-

In a reaction vessel, combine the alkyl oxalate ester, a chiral N-sulfinyl imine derived from glyoxylate, and a photocatalyst (e.g., an iridium or ruthenium complex).

-

Add a suitable solvent (e.g., DMF or acetonitrile) and degas the mixture.

-

Irradiate the reaction with visible light (e.g., blue LEDs) at room temperature. The reaction progress can be monitored by TLC or LC-MS.

-

-

Deprotection:

-

Upon completion, concentrate the reaction mixture.

-

Subject the crude product to acidic conditions to hydrolyze the N-sulfinyl group and the ester, yielding the final amino acid.

-

Purify by an appropriate method, such as flash chromatography or recrystallization.

-

Workflow Diagram

Caption: Photoredox-mediated synthesis of this compound.

Part 3: Potential Biological Activity and Applications in Drug Development

While no biological activity has been specifically reported for this compound, its structural similarity to other biologically active molecules allows for informed hypotheses about its potential roles and applications.

Incorporation into Peptides for Enhanced Drug Properties

The introduction of this lipidic amino acid into a peptide sequence could significantly alter its pharmacokinetic profile. The long aliphatic chain may:

-

Increase membrane permeability: Facilitating the cellular uptake of peptide-based drugs.

-

Enhance binding to hydrophobic targets: By interacting with hydrophobic pockets in proteins.

-

Improve metabolic stability: The unnatural side chain may confer resistance to proteolytic degradation.

-

Promote self-assembly: The hydrophobic interactions could lead to the formation of nanoparticles or hydrogels for drug delivery applications.

A Tool for Chemical Biology: "Click" Chemistry and Bioconjugation

The terminal alkene is a versatile functional group for covalent modification. It can be readily functionalized using a variety of "click" reactions, enabling:

-

Fluorescent Labeling: Attachment of fluorescent dyes for imaging and tracking of peptides or proteins.

-

PEGylation: Conjugation to polyethylene glycol to improve the solubility and circulation half-life of therapeutics.

-

Surface Immobilization: Covalent attachment to solid supports for the development of biosensors or affinity chromatography resins.

Potential as a Modulator of Biological Signaling

Other decenoic acid isomers are known to be involved in bacterial quorum sensing and biofilm formation.[5] It is plausible that this compound or its derivatives could be investigated as potential modulators of these processes, with implications for the development of novel antimicrobial strategies.

Diagram of Potential Applications

Caption: Potential applications of this compound.

Part 4: Conclusion and Future Outlook

This compound stands as a promising yet largely unexplored molecule at the intersection of lipid chemistry and amino acid biology. This guide has outlined feasible synthetic pathways and hypothesized a range of applications that could spur further investigation. The validation of these synthetic routes and the subsequent exploration of the biological properties of this unique UAA will undoubtedly open new avenues in drug discovery and chemical biology. It is our hope that this technical guide will serve as a valuable resource for researchers poised to unlock the potential of this exciting compound.

References

- 1. Asymmetric synthesis of unnatural α-amino acids through photoredox-mediated C–O bond activation of aliphatic alcohols - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Application of Amino Acids in the Structural Modification of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 115042-85-8|this compound|BLD Pharm [bldpharm.com]

- 5. Recent Breakthroughs in α-Amino Acid Synthesis Highlighted by Direct Amination - PRISM BioLab [prismbiolab.com]

Physicochemical properties of (2S)-2-Amino-9-decenoic acid

An In-Depth Technical Guide to the Physicochemical Properties of (2S)-2-Amino-9-decenoic Acid

Abstract: this compound is a non-proteinogenic α-amino acid characterized by a C10 aliphatic chain with a terminal double bond. As an unsaturated amino acid, it represents a unique building block for peptide synthesis and drug discovery, offering a site for chemical modification or for influencing peptide conformation and bioactivity. This technical guide provides a comprehensive overview of its physicochemical properties. In light of the limited publicly available experimental data for this specific molecule, this document serves as a practical whitepaper for researchers. It combines predicted properties based on analogous structures with detailed, field-proven experimental protocols for the empirical determination of its key characteristics. The methodologies are presented with a focus on the underlying scientific principles, enabling researchers in drug development and chemical biology to synthesize, purify, and thoroughly characterize this compound with high confidence.

Part 1: Molecular Profile and Identification

Chemical Structure

This compound possesses a chiral center at the alpha-carbon (C2) in the (S)-configuration, typical of L-amino acids in biological systems. The structure features a ten-carbon backbone, an amino group, a carboxylic acid group, and a terminal vinyl group at the C9-C10 position.

Structure: CH₂=CH-(CH₂)₆-CH(NH₂)-COOH

Key Identifiers

A precise identification of a chemical entity is foundational for all research and development activities. The primary identifiers for this compound are consolidated below.

| Identifier | Value | Source |

| CAS Number | 115042-85-8 | [1] |

| Molecular Formula | C₁₀H₁₉NO₂ | Calculated |

| Molecular Weight | 185.26 g/mol | Calculated |

| Canonical SMILES | C=CCCCCCC--INVALID-LINK--N | Calculated |

Part 2: Physicochemical Properties: Knowns and Predictions

Overview

Direct experimental data for this compound is not extensively reported in the literature. Therefore, this section presents a combination of data derived from the closely related compound, 9-decenoic acid, and predicted values based on the established physicochemical principles of amino acids. These values serve as reliable estimates for guiding experimental design.

Tabulated Physicochemical Properties

| Property | Predicted/Estimated Value | Basis of Estimation & Remarks |

| Physical State | White to off-white crystalline solid | Typical state for amino acids. |

| Melting Point | ~230-240 °C (decomposes) | Amino acids generally have high melting points with decomposition. This is an estimate. |

| Boiling Point | ~270 °C | Based on the boiling point of 9-decenoic acid[2][3]. The amino group will significantly increase this value; decomposition is likely before boiling at atmospheric pressure. |

| Density | ~0.92 g/mL | Based on the density of 9-decenoic acid[3]. The solid form will be denser. |

| Water Solubility | Sparingly soluble | The long hydrophobic C8 alkyl chain will dominate, leading to low water solubility. Solubility is expected to be pH-dependent. |

| Organic Solvent Solubility | Soluble in DMSO, DMF; sparingly soluble in methanol, ethanol | Expected behavior for a zwitterionic compound with significant non-polar character[4]. |

| pKa (α-COOH) | ~2.0 - 2.5 | Typical range for the α-carboxyl group of an amino acid. |

| pKa (α-NH₃⁺) | ~9.5 - 10.0 | Typical range for the α-amino group of an amino acid. |

| logP (Octanol/Water) | ~2.8 - 3.2 | Estimated based on the hydrophobic chain. High value indicates significant lipophilicity. |

Discussion of Properties

The physicochemical profile of this compound is a hybrid of a classic α-amino acid and a long-chain fatty acid.

-

Solubility Profile : The molecule's amphipathic nature is key to its behavior. The zwitterionic head (amino and carboxyl groups) imparts some polar character, while the eight-carbon saturated chain and terminal vinyl group create a significant hydrophobic tail. Consequently, its solubility in neutral water is predicted to be low[5]. However, solubility can be dramatically increased in acidic (pH < 2) or basic (pH > 10) aqueous solutions, where the molecule exists as a cationic or anionic species, respectively. For organic solvents, polar aprotic solvents like DMSO and DMF are expected to be effective due to their ability to solvate the zwitterionic form[4].

-

Acidity (pKa) : Like all α-amino acids, it will have at least two ionizable groups. The α-carboxyl group is expected to have a pKa around 2.2, and the α-ammonium group a pKa around 9.7. A titration curve would therefore show two buffering regions, and the isoelectric point (pI) can be calculated as the average of these two pKa values, predicted to be around 5.9-6.1.

Part 3: Synthesis and Characterization Workflow

Rationale for a Generalized Synthetic Approach

Workflow for Synthesis and Purification

Caption: Generalized workflow for the synthesis and purification of this compound.

Proposed Synthetic Protocol: Asymmetric Alkylation

This protocol is a conceptual outline. Researchers should consult detailed literature on asymmetric amino acid synthesis for precise experimental conditions[9].

-

Preparation of Chiral Auxiliary: Start with a suitable chiral glycine equivalent, such as a Schöllkopf bis-lactim ether or an Evans auxiliary-derived glycine.

-

Deprotonation: Cool the chiral glycine equivalent in an appropriate anhydrous solvent (e.g., THF) to -78 °C under an inert atmosphere (e.g., Argon). Add a strong, non-nucleophilic base like lithium diisopropylamide (LDA) dropwise to generate the chiral enolate.

-

Alkylation: Slowly add 8-bromo-1-octene to the enolate solution at -78 °C. Allow the reaction to proceed for several hours, gradually warming to room temperature. The bromide will be displaced by the enolate, forming the C-C bond.

-

Work-up: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product into an organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Deprotection and Hydrolysis: Cleave the chiral auxiliary and hydrolyze the ester/amide groups, typically under acidic conditions (e.g., refluxing with 6M HCl). This step liberates the free amino acid.

Purification Protocol

-

Initial Purification: After hydrolysis, the crude amino acid can be isolated. Often, this involves neutralizing the acidic solution to the isoelectric point (pI ~6.0) to precipitate the zwitterionic product, which can then be collected by filtration.

-

Recrystallization: The primary method for purifying amino acids is recrystallization. A common solvent system is hot water/ethanol. Dissolve the crude product in a minimal amount of hot water, then slowly add ethanol until turbidity appears. Allow the solution to cool slowly to form crystals, which can be isolated by filtration and washed with cold ethanol.

-

Chromatographic Purification (if necessary): If recrystallization does not yield a product of sufficient purity, ion-exchange chromatography can be employed.

Part 4: Experimental Protocols for Physicochemical Characterization

Workflow for Experimental Characterization

References

- 1. 115042-85-8|this compound|BLD Pharm [bldpharm.com]

- 2. 9-Decenoic acid | C10H18O2 | CID 61743 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 9-decenoic acid, 14436-32-9 [thegoodscentscompany.com]

- 4. bachem.com [bachem.com]

- 5. microbenotes.com [microbenotes.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis of α-amino acids with β,γ-unsaturated side chains | Semantic Scholar [semanticscholar.org]

- 9. Asymmetric synthesis of unnatural α-amino acids through photoredox-mediated C–O bond activation of aliphatic alcohols - Chemical Science (RSC Publishing) [pubs.rsc.org]

Whitepaper: (2S)-2-Amino-9-decenoic Acid - A Novel Non-Canonical Amino Acid for Advanced Protein Engineering and Bioconjugation

An in-depth technical guide on the core.

Introduction: The Imperative for Chemical Diversity in Proteins

The 20 canonical amino acids offer a remarkable, yet finite, chemical repertoire. The ability to move beyond this set by incorporating ncAAs through genetic code expansion has unlocked unprecedented opportunities. This technique allows for the site-specific installation of chemical handles—alkynes, azides, ketones, and more—that can be addressed with complete orthogonality to native protein chemistry.

(2S)-2-Amino-9-decenoic acid emerges as a compelling tool in this landscape. Its structure is notable for two key features:

-

A Terminal Alkene: This functional group is a versatile handle for bio-orthogonal reactions, most notably the highly efficient and biocompatible thiol-ene "click" reaction.

-

A Long Aliphatic Side Chain: The nine-carbon chain provides a significant hydrophobic and flexible spacer, which can be exploited to modulate protein-lipid interactions, enhance protein stability, or serve as a flexible linker for drug conjugates.

This guide will provide the foundational knowledge and detailed protocols necessary to harness the potential of this compound. We will cover its synthesis, the engineering of the cellular machinery required for its incorporation into proteins, and downstream applications in bioconjugation.

Synthesis and Characterization

While not yet a widely commercialized reagent, the synthesis of this compound can be approached through established stereoselective methods. A plausible and efficient route involves the alkylation of a chiral glycine enolate equivalent, a cornerstone of asymmetric amino acid synthesis.

Proposed Synthetic Pathway:

A common strategy employs a Schiff base of glycine ethyl ester with a chiral auxiliary, such as (S)-(-)-2-hydroxy-pinanone. Deprotonation followed by alkylation with a suitable electrophile, in this case, 8-bromooct-1-ene, and subsequent hydrolysis of the Schiff base and ester yields the target amino acid with high enantiopurity.

Experimental Protocol: Synthesis via Chiral Glycine Equivalent

-

Schiff Base Formation: React glycine ethyl ester with (S)-(-)-2-hydroxy-pinanone in a suitable solvent like toluene with azeotropic removal of water to form the chiral Schiff base.

-

Deprotonation: Cool the solution to -78 °C under an inert atmosphere (e.g., Argon) and add a strong base, such as lithium diisopropylamide (LDA), to generate the stabilized enolate.

-

Alkylation: Add 8-bromooct-1-ene dropwise to the enolate solution and allow the reaction to proceed at -78 °C for several hours.

-

Hydrolysis & Purification: Quench the reaction and hydrolyze the Schiff base and ester using aqueous acid (e.g., 1 M HCl). The crude amino acid can then be purified using ion-exchange chromatography to yield the final product.

-

Characterization: Confirm the structure and purity of this compound using standard analytical techniques.

| Analytical Technique | Expected Result |

| ¹H NMR | Peaks corresponding to the alpha-proton, terminal vinyl protons, and the aliphatic chain protons. |

| ¹³C NMR | Resonances for the carboxyl, alpha-carbon, terminal alkene carbons, and the distinct carbons of the aliphatic chain. |

| Mass Spectrometry | A molecular ion peak corresponding to the exact mass of the compound (C₁₀H₁₉NO₂). |

| Chiral HPLC | A single major peak confirming high enantiomeric excess when compared to a racemic standard. |

Genetic Incorporation via Orthogonal Translation Systems

The cornerstone of incorporating an ncAA is the development of an orthogonal aminoacyl-tRNA synthetase (aaRS) and its cognate tRNA pair. This pair functions independently of the host's endogenous machinery and is engineered to uniquely recognize the ncAA and assign it to a specific codon, typically a nonsense codon like the amber stop codon (UAG).

Workflow for Genetic Code Expansion:

Caption: Workflow for ncAA incorporation and labeling.

Experimental Protocol: Directed Evolution of a Pyrrolysyl-tRNA Synthetase (PylRS) for this compound

This protocol is adapted from established methods for aaRS evolution.

-

Library Creation:

-

Identify a suitable parent aaRS. The Methanosarcina mazei PylRS is a common starting point due to its large, plastic active site.

-

Create a mutant library by randomizing key active site residues (typically 4-5 residues identified from crystal structures) using techniques like error-prone PCR or degenerate codon mutagenesis.

-

Clone the library into a plasmid under the control of an inducible promoter.

-

-

Positive Selection:

-

Co-transform the aaRS library plasmid, a plasmid constitutively expressing the cognate tRNAPylCUA, and a third plasmid containing a selectable marker (e.g., chloramphenicol acetyltransferase, CAT) with an in-frame amber codon (UAG) into an appropriate E. coli strain.

-

Plate the transformed cells on media containing chloramphenicol and a range of concentrations of this compound.

-

Only cells expressing an aaRS variant that can charge the tRNAPylCUA with the ncAA will be able to suppress the UAG codon, express the full-length CAT protein, and survive.

-

-

Negative Selection:

-

Harvest the surviving clones from the positive selection.

-

Introduce a plasmid containing a counter-selectable marker, such as the toxic barnase gene, which also contains an in-frame UAG codon.

-

Plate the cells on media lacking the ncAA but containing the inducer for the barnase gene.

-

Cells expressing an aaRS that incorporates any canonical amino acid in the absence of the ncAA will express barnase and be killed. This step eliminates promiscuous synthetases.

-

-

Isolate and Characterize:

-

Isolate plasmids from clones that survive both selection rounds.

-

Sequence the aaRS gene to identify the mutations responsible for the desired activity and specificity.

-

Test the best mutant's efficiency by incorporating the ncAA into a reporter protein (e.g., Green Fluorescent Protein with a UAG codon) and quantifying the full-length protein yield via SDS-PAGE and Western Blot.

-

Verification of Incorporation by Mass Spectrometry

The definitive confirmation of successful ncAA incorporation is achieved through high-resolution mass spectrometry.

Experimental Protocol: Mass Spectrometry Analysis

-

Intact Protein Analysis:

-

Purify the expressed protein containing the ncAA.

-

Analyze the protein using Electrospray Ionization Time-of-Flight (ESI-TOF) mass spectrometry.

-

Compare the observed molecular weight to the theoretical molecular weight. A successful incorporation will result in a mass shift corresponding to the mass of the ncAA residue minus the mass of water, relative to the wild-type protein.

-

-

Peptide Mapping (LC-MS/MS):

-

Digest the purified protein with a site-specific protease (e.g., trypsin).

-

Separate the resulting peptides using liquid chromatography (LC).

-

Analyze the peptides by tandem mass spectrometry (MS/MS).

-

Identify the peptide containing the UAG-encoded residue and confirm its mass.

-

Fragment the target peptide to generate a product ion spectrum. The fragmentation pattern will confirm the amino acid sequence and pinpoint the exact location of the ncAA.

-

| Parameter | Expected Value |

| Formula of this compound | C₁₀H₁₉NO₂ |

| Monoisotopic Mass | 185.1416 u |

| Mass of Residue (after incorporation) | 167.1310 u (C₁₀H₁₇NO) |

| Expected Mass Shift (vs. Wild Type Protein) | Mass of (C₁₀H₁₇NO) - Mass of the canonical amino acid at the UAG position. For example, if replacing Alanine (C₃H₅NO), the shift would be +96.076 u. |

Bio-orthogonal Application: Thiol-Ene Conjugation

The terminal alkene of this compound is a prime substrate for the thiol-ene "click" reaction. This reaction is highly efficient, proceeds under mild, biocompatible conditions, and is orthogonal to native protein functional groups. It is typically initiated by UV light in the presence of a photoinitiator or by radical initiators.

Caption: Photo-initiated Thiol-Ene "Click" Reaction.

Experimental Protocol: Fluorescent Labeling of a Protein via Thiol-Ene Reaction

-

Reagent Preparation:

-

Dissolve the purified protein containing this compound to a final concentration of 1 mg/mL in a degassed reaction buffer (e.g., 100 mM phosphate buffer, pH 7.2).

-

Prepare a stock solution of a thiol-containing fluorescent probe (e.g., Cysteine-FITC) in DMSO.

-

Prepare a stock solution of a water-soluble photoinitiator, such as lithium phenyl-2,4,6-trimethylbenzoylphosphinate (LAP), in the same reaction buffer.

-

-

Reaction Setup:

-

In a microcentrifuge tube, combine the protein solution, the thiol probe (at 10-50 molar excess), and the photoinitiator (to a final concentration of 1-5 mM).

-

Gently mix the components. The reaction should be performed under low-light conditions to prevent premature initiation.

-

-

Photo-initiation:

-

Expose the reaction mixture to a UV lamp (e.g., a 365 nm LED) on ice for 5-30 minutes. The optimal exposure time should be determined empirically.

-

-

Purification and Analysis:

-

Remove the excess, unreacted probe and initiator using a desalting column (e.g., a PD-10 column) or dialysis.

-

Confirm successful conjugation by SDS-PAGE with in-gel fluorescence imaging. The protein band should be fluorescent.

-

Quantify the labeling efficiency using UV-Vis spectroscopy (comparing the protein absorbance at 280 nm with the fluorophore's absorbance at its maximum) and/or mass spectrometry.

-

Conclusion and Future Outlook

This compound represents a powerful addition to the non-canonical amino acid toolkit. Its unique combination of a terminal alkene handle and a long, flexible aliphatic chain opens the door to a wide array of applications. The methodologies outlined in this guide—from rational synthesis and directed evolution to precise bioconjugation—provide a clear and actionable framework for its implementation.

The ability to install this ncAA allows for the creation of advanced antibody-drug conjugates (ADCs) with defined drug-to-antibody ratios, the development of novel protein-polymer composites, and the study of protein-membrane interactions with unprecedented precision. As the field of genetic code expansion continues to mature, the strategic use of ncAAs like this compound will be pivotal in driving the next wave of innovation in biotechnology and medicine.

Unlocking the Therapeutic Potential of (2S)-2-Amino-9-decenoic Acid: A Roadmap for Investigation

Abstract

(2S)-2-Amino-9-decenoic acid is a chiral, unsaturated amino acid that, despite its structural simplicity, remains a largely unexplored entity in the landscape of therapeutic research. While its parent compound, 9-decenoic acid, has found applications in the flavor and fragrance industry, the introduction of an amino group at the alpha-position presents a compelling opportunity for the development of novel therapeutics. This technical guide provides a comprehensive framework for investigating the potential therapeutic relevance of this compound. By leveraging insights from related fatty acids and amino acid-based drug design, we outline a strategic approach to unlock its pharmacological potential, from initial synthesis and in vitro characterization to preclinical evaluation in relevant disease models. This document is intended for researchers, scientists, and drug development professionals dedicated to the exploration of novel chemical matter.

Introduction: The Scientific Premise for Investigation

The field of drug discovery is in constant pursuit of novel pharmacophores that offer unique mechanisms of action and improved therapeutic indices. Unsaturated fatty acids and their derivatives have garnered significant attention for their diverse biological activities, including anti-inflammatory, antimicrobial, and anti-cancer properties. Notably, compounds like cis-2-decenoic acid have been shown to inhibit the growth of bacteria such as S. aureus and disrupt biofilm formation.[1][2] The addition of an amino acid moiety to a lipid backbone is a well-established strategy in medicinal chemistry to enhance bioavailability, modulate pharmacokinetic properties, and create targeted prodrugs.

This compound combines the structural features of an unsaturated fatty acid with a chiral amino acid, creating a unique chemical entity with the potential for specific interactions with biological targets. The presence of the terminal double bond offers a site for further chemical modification, while the amino and carboxylic acid groups provide opportunities for salt formation and prodrug strategies. This guide proposes a systematic exploration of its therapeutic potential, focusing on three key areas: oncology, neurology, and metabolic disorders, where amino acid and lipid metabolism are often dysregulated.[3][4][5][6][7][8]

Foundational Steps: Synthesis and Characterization